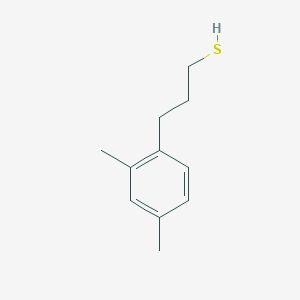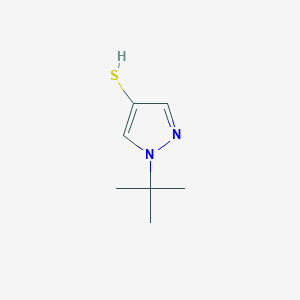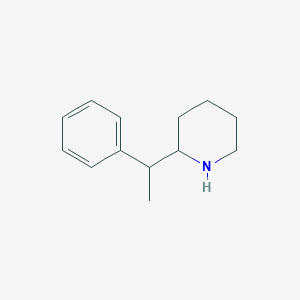
(S)-1-(5-Bromofuran-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-Bromofuran-2-yl)ethan-1-ol is a chiral compound featuring a brominated furan ring and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromofuran-2-yl)ethan-1-ol typically involves the bromination of a furan derivative followed by the introduction of the ethanol group. One common method is:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Chiral Reduction: The brominated furan is then subjected to a chiral reduction process using a chiral catalyst to introduce the ethanol group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for bromination and advanced chiral catalysts for the reduction step.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-Bromofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or organolithium compounds.
Major Products
Oxidation: 5-bromofuran-2-carboxylic acid or 5-bromofuran-2-carbaldehyde.
Reduction: 5-hydrofuran-2-yl-ethanol.
Substitution: 5-aminofuran-2-yl-ethanol or 5-thiofuran-2-yl-ethanol.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-Bromofuran-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (S)-1-(5-Bromofuran-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the chiral center play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(5-Bromofuran-2-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
5-Bromofuran-2-carboxylic acid: Lacks the ethanol moiety but retains the brominated furan ring.
5-Aminofuran-2-yl-ethanol: Substitutes the bromine atom with an amino group.
Uniqueness
(S)-1-(5-Bromofuran-2-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a brominated furan ring and an ethanol group. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H7BrO2 |
|---|---|
Molekulargewicht |
191.02 g/mol |
IUPAC-Name |
(1S)-1-(5-bromofuran-2-yl)ethanol |
InChI |
InChI=1S/C6H7BrO2/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m0/s1 |
InChI-Schlüssel |
WYEFYIXKOWQKIG-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(O1)Br)O |
Kanonische SMILES |
CC(C1=CC=C(O1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13594616.png)

![5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine](/img/structure/B13594626.png)





![3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine](/img/structure/B13594673.png)





